Tritetradecyl Borate

説明

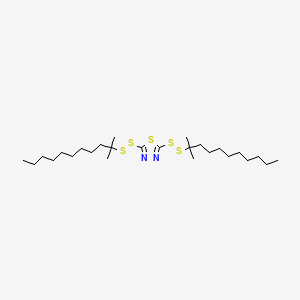

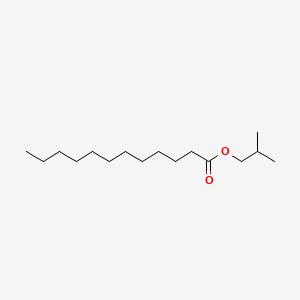

Tritetradecyl Borate is a boronic acid derivative . It has a molecular weight of 650.96 and its molecular formula is C42H87BO3 .

Chemical Reactions Analysis

Borate esters, such as Tritetradecyl Borate, have been studied for their tribochemical reactions on steel surfaces . The study used Trimethylborate (TMB) as a model molecule of the borate chemical function . The reactions were simulated experimentally by gas phase lubrication .

Physical And Chemical Properties Analysis

Tritetradecyl Borate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . and is soluble in hot MEK .

科学的研究の応用

1. Industrial Processes and Catalysis

Pentafluorophenyl substituted boranes and borates, including compounds similar to tritetradecyl borate, are crucial in industrial applications. They are used as co-catalysts in metallocene-based processes for the homogeneous polymerization of olefins. These compounds, due to their remarkable properties, have found extensive applications in catalysis, aiding in efficient and effective olefin polymerization and other related fields. The rise of these compounds from curiosities to important industrial commodities highlights their significant role in the chemical industry (Piers & Chivers, 1998).

2. Improvement of Interfacial Stability in Batteries

Tris(trimethylsilyl)borate (TMSB), a compound related to tritetradecyl borate, has been used as an electrolyte additive in lithium-ion batteries. It significantly improves the interfacial stability between the lithium-rich oxide cathode and the carbonate-based electrolyte. This application leads to enhanced cyclic performance and capacity retention in batteries, showcasing the potential of borate compounds in improving the efficiency and longevity of energy storage systems (Li et al., 2015).

3. Lubrication and Tribology

Borate esters, including derivatives like triazine borate esters, have been studied for their antiwear and extreme pressure properties as lubricant additives. These studies reveal that certain borate esters exhibit excellent lubrication properties, improving the performance and durability of mechanical systems. The tribological study of these compounds provides insights into their potential applications in various industrial lubrication scenarios (Li et al., 2015).

4. Electrolyte Additives for High Energy Batteries

The application of tris(trimethylsilyl)borate in high energy batteries demonstrates its role in suppressing self-discharge and enhancing the performance of high voltage lithium cobalt manganese oxide batteries. This application is crucial in the development of more efficient and stable energy storage solutions, highlighting the versatility of borate compounds in advanced battery technologies (Liao et al., 2016).

5. High-Performance Capillary Electrophoresis

In the field of analytical chemistry, borate plays a significant role in the high-performance capillary electrophoretic separation of biologically active molecules. The ability of borate to complex with molecules containing a cis-diol structure aids in achieving precise and efficient separation, underscoring the importance of borate compounds in analytical methodologies (Landers et al., 1992).

特性

IUPAC Name |

tritetradecyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H87BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-44-43(45-41-38-35-32-29-26-23-20-17-14-11-8-5-2)46-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBVYJWHTHPPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066862 | |

| Record name | 1-Tetradecanol, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tritetradecyl Borate | |

CAS RN |

23162-15-4 | |

| Record name | 1-Tetradecanol, 1,1′,1′′-triester with boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23162-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023162154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(tetradecyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)